Penicillin G calcium

Veterinary Feed Additives Stability Potency Retention

Standard Penicillin G salts introduce quantifiable performance risks in heat-processed feeds or ion-sensitive assays. Penicillin G calcium directly solves this through verified thermal stability. - **Thermal Advantage:** Retains ~90% potency post-autoclaving vs. ~75% for K-salt, reducing required API overages. - **Ion Control:** Zero potassium load (vs. 1.7 mmol K⁺/million units in K-salt), critical for cardiac/renal research models. - **Formulation Utility:** Historical depot formulation evidence; directly comparable to environmental degradation studies (44-141h half-life).

Molecular Formula C32H34CaN4O8S2
Molecular Weight 706.8 g/mol
CAS No. 973-53-5
Cat. No. B10858954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin G calcium
CAS973-53-5
Molecular FormulaC32H34CaN4O8S2
Molecular Weight706.8 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]
InChIInChI=1S/2C16H18N2O4S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1
InChIKeyPEWXRXAGXPYMIB-ANPZCEIESA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penicillin G Calcium Overview


Penicillin G calcium, also known as benzylpenicillin calcium, is a natural beta-lactam antibiotic [1] [2]. It is the calcium salt of Penicillin G, an organic acid with the molecular formula C32H34CaN4O8S2 and a molecular weight of 706.84 g/mol [3] [4]. This compound is a white, free-flowing powder that is freely soluble in water, isotonic sodium chloride, and glucose solutions [5]. While the antibacterial mechanism of action is shared with all Penicillin G salts (inhibition of cell wall synthesis), the choice of counterion introduces verifiable, quantifiable differences in its physicochemical properties and performance in specific, non-clinical applications [6] [7].

Salt Form Identity Calcium salt of Penicillin G; distinct from potassium and sodium salts in cation profile and formulation behaviour
Research Workflow Feed pelleting stability studies, cation-controlled assay models, and oil-based depot formulation research
Selection Context Reported higher potency retention under thermal processing; supports aqueous formulation without potassium or sodium cation load

Penicillin G Calcium Differentiation


Treating all Penicillin G salts as interchangeable is a scientifically invalid procurement practice that can lead to quantifiable performance failures in specific applications. The core beta-lactam pharmacophore is identical, but the counterion dictates critical performance parameters such as aqueous stability, solubility, and compatibility with formulation matrices. For example, the potassium salt introduces a substantial cation load (1.7 mmol of potassium per million units) [1], which can be a decisive factor in certain biological assays or industrial processes. The calcium salt, with its unique solubility profile and interaction with other feed components, demonstrates distinct stability characteristics in complex environments like animal feed [2]. Substituting one salt for another without considering these quantifiable differences can result in unexpected potency loss, formulation instability, or assay interference, as detailed in the evidence below.

Risk Factor
Penicillin G Calcium
Other Penicillin G Salts
Cation Load
Calcium ions; no exogenous potassium
Potassium salt introduces substantial K⁺ load; may confound cation-sensitive assays
Thermal Stability
Reported higher potency retention after autoclaving
Potassium salt may show greater potency loss under feed pelleting conditions
Solubility / Depot Fit
Freely soluble in water; compatible with oil-based depot formulations
Procaine/benzathine salts: very low solubility; sodium salt may lack inherent depot properties in oil vehicles

Penicillin G Calcium Performance Evidence


Feed Stability vs. Potassium Salt

A comparative study by Wornick and Kuhn (1969) directly assessed the stability of penicillin G salts in animal feed products under accelerated conditions [1]. The calcium salt demonstrated superior potency retention compared to the potassium salt when subjected to autoclaving (simulating commercial pelleting) and storage at elevated humidity. Specifically, after autoclaving, the calcium salt retained approximately 90% of its initial potency, whereas the potassium salt retained only about 75% [1]. This difference is critical for feed manufacturing processes.

Feed Stability
Head-to-head
Ca salt: ~90% retention vs K salt: ~75% after autoclaving
Reported higher potency retention under thermal feed-processing conditions
Simulated commercial pelleting; microbiological potency assay
Veterinary Feed Additives Stability Potency Retention

Solubility and Cation Load Advantage

Penicillin G calcium exhibits a unique solubility profile compared to its more common sodium and potassium counterparts. While sodium and potassium salts are described as 'very soluble' or 'freely soluble' in water (e.g., sodium salt at 100 mg/mL ), the calcium salt is also 'freely soluble' in water, isotonic sodium chloride, and glucose solutions [1]. This contrasts sharply with the procaine and benzathine salts, which are designed for very low solubility (e.g., procaine salt at 6.8 mg/mL in water ). This places calcium in an intermediate category: highly water-soluble like sodium but without the cation load (sodium or potassium) [2], and compatible with a broader range of organic solvents including alcohol, glycerol, acetone, and chloroform [1].

Solubility Profile
Class-level
Freely soluble in water; comparable to sodium salt; orders of magnitude more soluble than procaine salt
Supports aqueous formulation context; quantitative solubility data to verify
Class-level inference from salt-form properties
Solubility Formulation Physicochemical Properties

Oil-Based Depot Formulations

A 1949 patent (US2476351) specifically describes and exemplifies the use of 'calcium penicillin' for creating stable, injectable oil suspensions designed for sustained release [1]. The patent provides specific examples of formulations containing 100,000 Oxford units of calcium penicillin per mL suspended in peanut oil, cottonseed oil, or corn oil with beeswax [1]. This is a key differentiation from the highly water-soluble sodium and potassium salts, which, when formulated in oil, did not provide the same depot effect and required the addition of vasoconstrictors to prolong blood levels [1]. This demonstrates a class-level difference where the calcium salt's properties were specifically exploited for a particular drug delivery strategy.

Depot Formulation
Class-level
Specifically cited for oil-based sustained-release injectable formulations; sodium salt required vasoconstrictor addition
Reported formulation-context property for depot delivery research
Patent-based evidence; peanut oil/beeswax vehicle context
Controlled Release Oleaginous Formulations Veterinary Medicine

Potassium Load Elimination

In scenarios requiring high doses of penicillin, the associated cation load can become clinically significant. High doses of penicillin G potassium (e.g., 20 million units) contain approximately 30 mmol of potassium [1], a load that can precipitate dangerous hyperkalemia in patients with renal impairment. A daily dose of 24 million units contributes a potassium load of 40.8 mmol [1]. In contrast, the calcium salt provides calcium instead of potassium, thereby eliminating the risk of iatrogenic hyperkalemia associated with high-dose potassium penicillin therapy [2]. This is a direct, quantifiable safety differentiation between the two salts.

Cation Load
Class-level
Ca salt: 0 mmol K⁺ per dose; K salt: 1.7 mmol K⁺ per million units (~40.8 mmol/day at 24 MU dose)
Cation-load context for renal or cardiac research model design
Reported potassium-load comparison; relevant for high-dose research contexts
Cation Load Safety Profile High-Dose Administration

Calcium Ion Stability

A 2025 study investigating the degradation of Penicillin G (PG) in natural surface waters found that calcium ions (Ca2+) are the single most important factor controlling its hydrolytic degradation [1]. The half-life of PG hydrolysis ranged from 44 to 141 hours in natural water, with Ca2+ concentration being the primary determinant [1]. While this might suggest an instability issue, it also confirms that the calcium salt form is not inherently synergistic with calcium ions to accelerate degradation beyond what is already a significant factor in the environment. This is a key piece of supporting evidence that the calcium counterion does not create a new, more aggressive degradation pathway.

Ca²⁺ Degradation
Supporting
Hydrolytic half-life: 44–141 h in natural surface water; Ca²⁺ identified as dominant degradation factor
Supports environmental fate study context; calcium salt does not introduce unique degradation risk
Five natural water matrices tested; laboratory hydrolysis simulation
Degradation Kinetics Environmental Fate Aqueous Stability

Penicillin G Calcium Applications


Veterinary Feed Manufacturing

Penicillin G calcium is the preferred choice for manufacturing medicated animal feeds that undergo a commercial pelleting process. Direct comparative evidence shows that the calcium salt retains approximately 90% of its potency after autoclaving, a 15 percentage-point advantage over the potassium salt [1]. This superior stability directly translates to lower active pharmaceutical ingredient (API) overages required during formulation, reducing raw material costs and ensuring the final feed product meets its labeled potency claim.

Cation-Sensitive Research Models

In in vitro or in vivo research models where potassium or sodium ion concentrations must be strictly controlled (e.g., studies of cardiac electrophysiology, renal function, or specific cell culture media), Penicillin G calcium provides a distinct advantage. Unlike the potassium salt, which carries a quantifiable cation load (1.7 mmol K⁺ per million units) [2], the calcium form eliminates this variable, reducing the risk of confounding experimental results due to exogenous potassium.

Sustained-Release Formulations

Historical evidence from patents demonstrates the unique utility of Penicillin G calcium in creating stable, injectable, oil-based depot formulations [3]. Its physicochemical properties allowed for the creation of a sustained-release product without the need for an additional vasoconstrictor agent, a requirement for similar formulations using the sodium salt [3]. This makes it a valuable reference standard or starting material for researchers developing novel long-acting injectable products for veterinary medicine.

Environmental Fate Studies

Researchers investigating the environmental persistence of beta-lactam antibiotics can use Penicillin G calcium as a model compound. Recent studies have precisely quantified the hydrolytic half-life of penicillin G in natural waters (44-141 hours) and identified calcium ions as the dominant factor in its degradation [4]. Using the calcium salt provides a direct link to this body of work, ensuring that experimental results are directly comparable to published data on environmental degradation pathways.

Application
Selection Property
Validation Focus
Veterinary feed pelleting research
Potency retention under thermal processing
Feed stability endpoint review; post-pelleting potency verification
Cation-controlled assay models
Absence of potassium cation load
Cation interference monitoring; renal or cardiac research endpoint review
Sustained-release formulation research
Oil-based depot compatibility
Release-profile endpoint review; vehicle-compatibility assessment
Environmental fate studies
Ca²⁺-mediated hydrolysis pathway
Half-life in target water matrix; degradation-product monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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